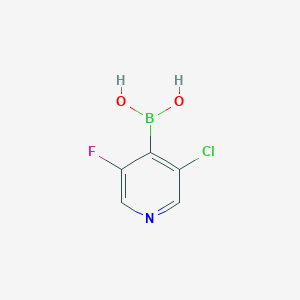

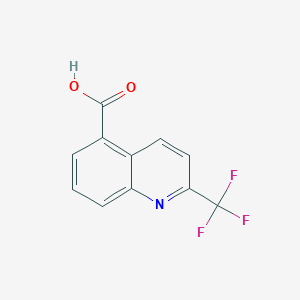

2-(Trifluoromethyl)quinoline-5-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .Wissenschaftliche Forschungsanwendungen

Antiviral Agents

The TFM group has been harnessed in the design of antiviral agents. For instance, a molecule containing a -CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring exhibited improved drug potency against reverse transcriptase enzyme inhibition. This enhancement is attributed to the lowering of the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

β-Secretase (BACE) Inhibitors

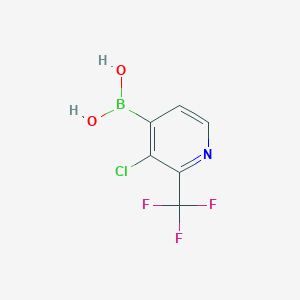

5-(Trifluoromethyl)pyridine-2-carboxylic acid: , an intermediate synthesized from 2-(Trifluoromethyl)quinoline-5-carboxylic acid, is used in the synthesis of BACE inhibitors. These inhibitors play a crucial role in Alzheimer’s disease research by targeting β-secretase, an enzyme involved in amyloid plaque formation .

Enhancing siRNA Delivery

Extracellular synthetic nucleic acids, such as small interfering RNAs (siRNAs), face challenges in reaching their intended targets efficiently. However, delivery methods like cell-penetrating peptides (CPPs) can enhance siRNA transport. Incorporating the TFM group into these delivery systems could potentially enhance the potency of siRNA-based therapeutic agents .

Pharmacophore Design

The TFM group serves as a valuable pharmacophore in drug design. Researchers have explored its incorporation into various drug molecules approved by the US Food and Drug Administration (FDA). Understanding the detailed chemistry of FDA-approved drugs containing the TFM group over the past two decades provides insights into their syntheses and therapeutic uses .

Agrochemicals and Catalysis

Organo-fluorine chemistry, including TFM-containing compounds, has applications beyond medicine. These compounds exhibit unique behaviors due to fluorine incorporation. In addition to pharmaceuticals, they find use in agrochemicals and catalysis. Their stability and reactivity make them valuable tools in these fields .

Electronics and Materials Science

While not directly related to 2-(Trifluoromethyl)quinoline-5-carboxylic acid, the broader field of organo-fluorine chemistry impacts electronics and materials science. Fluorine-containing compounds contribute to the development of high-performance materials, such as polymers, liquid crystals, and semiconductors .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor, which is produced by peripheral sensory trigeminal nerves .

Result of Action

Compounds with similar structures have been known to affect the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)quinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-4-6-7(10(16)17)2-1-3-8(6)15-9/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJUSTJVYPTNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)quinoline-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)